molecular formula C30H64Si B092487 Tris(decyl)silane CAS No. 18765-73-6

Tris(decyl)silane

Cat. No.: B092487
CAS No.: 18765-73-6
M. Wt: 451.9 g/mol
InChI Key: YFVSVDNDQPDZBU-UHFFFAOYSA-N
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Description

Tris(decyl)silane is an organosilicon compound with the chemical formula C₃₀H₆₄Si. It is a silane derivative where three decyl groups are attached to a silicon atom. This compound is known for its applications in various fields, including surface modification and as a reducing agent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(decyl)silane can be synthesized through the hydrosilylation reaction, where decene (a ten-carbon alkene) reacts with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Tris(decyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(decyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(decyl)silane involves its ability to donate hydride ions (H⁻) in reduction reactions. The silicon-hydrogen bond in this compound is relatively weak, allowing it to act as a hydride donor. This property makes it an effective reducing agent in various chemical reactions. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the modification of surface properties through hydrosilylation reactions .

Comparison with Similar Compounds

Comparison: Tris(decyl)silane is unique due to its long decyl chains, which provide enhanced hydrophobicity and surface modification properties compared to shorter-chain silanes like tris(trimethylsilyl)silane and triethylsilane. This makes this compound particularly useful in applications requiring hydrophobic surfaces and strong adhesion properties .

Properties

InChI

InChI=1S/C30H63Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVSVDNDQPDZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](CCCCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400196
Record name Tridecylsilane;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18765-73-6
Record name Tridecylsilane;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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